molecular formula C27H27N3O3S B2701934 6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline CAS No. 866845-18-3

6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline

Cat. No. B2701934
M. Wt: 473.59
InChI Key: ATKOMUBKURPDBT-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes, including its reactivity, the products it forms, and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Chemical Synthesis and Modifications

6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline is a compound that can undergo various chemical reactions to produce novel derivatives with potential applications in medicinal chemistry and materials science. For example, reactions with NH nucleophiles can yield quinoxaline, pyrimidine, and benzoylmalonic acid derivatives, showcasing its versatility in organic synthesis (Şener et al., 2004). Additionally, its derivatives have been synthesized for metabolite studies, such as TAK-603 metabolites, demonstrating its significance in drug metabolism research (Mizuno et al., 2006).

Biological Activities

This compound's derivatives have shown promising biological activities, including inhibition of Src kinase activity, which is crucial for understanding cancer biology and developing cancer therapies (Boschelli et al., 2007). Furthermore, the structural modification of this quinoline scaffold has led to compounds with antitumor activity, indicating its potential as a lead compound in anticancer drug development (Yamato et al., 1989).

Catalysis and Synthetic Methodologies

In synthetic chemistry, derivatives of 6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline have been used to develop new catalytic activities and methodologies. For instance, the synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives via Claisen–Schmidt reaction has been facilitated by novel catalysts, highlighting its role in advancing organic synthesis techniques (Murugesan et al., 2017).

Material Science Applications

Quinoline derivatives also find applications in material science, such as the development of new materials with unique optical and structural properties. The study of 4H-pyrano[3,2-c]quinoline derivatives has contributed to the understanding of the structural and optical properties of thin films, which could be beneficial for the development of optoelectronic devices (Zeyada et al., 2016).

Antimicrobial and Antifungal Research

Moreover, quinoline-based compounds have been evaluated for their antimicrobial and antifungal efficacy, demonstrating the potential of such derivatives in combating infectious diseases. The synthesis and characterization of quinoline-azosulphonanides clubbed molecules have shown promising results in antimicrobial activity studies (Journals et al., 2012).

Safety And Hazards

This would involve a study of the compound’s safety profile, including its toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.


Future Directions

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properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-2-33-22-13-14-25-24(19-22)27(26(20-28-25)34(31,32)23-11-7-4-8-12-23)30-17-15-29(16-18-30)21-9-5-3-6-10-21/h3-14,19-20H,2,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKOMUBKURPDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline

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